N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
Description
N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a thiophene ring at the 2-position and a benzo[d]oxazole-linked phenyl group at the 4-carboxamide position. This structural arrangement confers unique electronic and steric properties, making it a candidate for biological applications, particularly in kinase inhibition and anticancer research. The benzo[d]oxazole moiety enhances aromatic π-stacking interactions, while the thiophene and quinoline groups contribute to lipophilicity and binding affinity .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3O2S/c31-26(20-16-23(25-10-5-15-33-25)29-21-7-2-1-6-19(20)21)28-18-13-11-17(12-14-18)27-30-22-8-3-4-9-24(22)32-27/h1-16H,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDBNZINYCEODR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various applications, and relevant research findings.
Structural Characteristics
The compound features several key structural motifs:
- Benzo[d]oxazole moiety : Known for its aromatic properties and potential biological activity.
- Thiophen-2-yl group : Contributes to the compound's reactivity and interaction with biological targets.
- Quinoline backbone : Associated with numerous pharmacological effects, including anti-inflammatory and antimicrobial activities.
Antitumor Activity
Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antitumor properties. For instance, studies have demonstrated that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth, such as the NF-kB and COX pathways .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. Its structural components may enhance its ability to inhibit various strains of bacteria and fungi. Preliminary studies indicate that it can effectively disrupt microbial growth through mechanisms involving cell membrane integrity and metabolic inhibition .
Research Findings and Case Studies
Several studies have evaluated the biological activity of quinoline derivatives:
-
Antibacterial Evaluation :
- A study assessed a series of quinoline derivatives for their antibacterial efficacy against common pathogens. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 0.5 to 8 µg/mL against various bacterial strains .
- Inhibition Studies :
-
Structure–Activity Relationship (SAR) :
- Research has focused on understanding how modifications to the compound's structure affect its biological activity. For example, substituents on the thiophene ring were found to significantly influence antimicrobial potency, with certain modifications leading to enhanced activity against resistant bacterial strains .
Comparative Analysis of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(3-benzothiazol-2-yl)phenylacetamide | Benzothiazole moiety | Analgesic properties |
| 5-(4-bromophenyl)-1H-pyrazole | Pyrazole structure | Anti-inflammatory activity |
| 4-thiazolylaniline | Thiazole group | Effective against specific bacterial strains |
This table highlights the diversity within this class of molecules while emphasizing the unique combination of functional groups present in this compound.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of this compound exhibit promising antitumor activity. For instance, compounds with similar structural motifs have been evaluated for their effectiveness against various cancer cell lines, showing inhibition of cell proliferation. Studies have demonstrated that specific modifications to the quinoline structure can enhance cytotoxicity against cancer cells, suggesting a potential role as an anticancer agent .
Antibacterial Properties
The compound has also been investigated for its antibacterial properties. Various derivatives have shown efficacy against multiple bacterial strains, indicating potential applications in developing new antibacterial agents. The structural features of the compound contribute to its ability to disrupt bacterial cell function, making it a candidate for further exploration in antibiotic development .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide and its biological activity is crucial for optimizing its pharmacological properties. Recent studies have focused on modifying specific functional groups to enhance selectivity and potency against targeted biological pathways. For example, introducing electron-withdrawing groups has been shown to increase antitumor activity significantly .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various substituents to tailor its properties for specific applications. The ability to synthesize analogs with varying functional groups provides a pathway for exploring diverse biological activities and enhancing therapeutic efficacy .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of several derivatives of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, showcasing significant cytotoxic effects compared to control groups .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of compounds related to this compound. The study found that certain derivatives were effective against resistant strains of bacteria, highlighting their potential as novel therapeutic agents in combating antibiotic resistance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocycles
2.1.1. Piperazine-Substituted Analogues N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-[4-(arylsubstituted)piperazines-1-yl]acetamide derivatives (e.g., from and ) replace the thiophene-quinoline core with a piperazine-acetamide chain. These compounds exhibit enhanced solubility due to the basic piperazine group, which may improve pharmacokinetic profiles.
Thiadiazole and Thiazole Derivatives
- 2-(4-Chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide (): Substitution with a thiadiazole ring introduces electronegative chlorine and cyclopropyl groups, increasing metabolic stability but possibly reducing cellular permeability compared to the thiophene-containing target compound .
- N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide (): The fluorophenyl-thiazole group enhances dipole interactions but may alter cytotoxicity profiles due to differences in hydrogen-bonding capacity .
Cytotoxicity and Apoptosis Modulation
Compounds in the "12 series" (), such as 12c–12h, share the benzo[d]oxazol-2-ylphenyl motif but incorporate acetamide-thioether linkages instead of the quinoline-thiophene system. These derivatives demonstrate IC₅₀ values of 2.1–8.7 µM against HepG2 cells, with 12e (5-chloro-substituted) showing the highest potency (IC₅₀ = 2.1 µM). The target compound’s quinoline-thiophene core may offer superior apoptosis induction via BAX/Bcl-2 ratio modulation, a mechanism observed in benzo[d]oxazole derivatives .
Electronic and Tautomeric Effects
Phenoxazine-benzo[d]oxazole hybrids (), such as 10-(4-(benzo[d]oxazol-2-yl)phenyl)-10H-phenoxazine, exhibit small singlet-triplet energy gaps (ΔE_ST < 0.1 eV), enabling thermally activated delayed fluorescence (TADF). While the target compound lacks a phenoxazine donor, its benzo[d]oxazole-thiophene-quinoline system may similarly facilitate charge transfer, relevant in photodynamic therapy or materials science .
Data Tables
Table 2: Electronic Properties of Selected Analogues
Research Findings and Implications
- Cytotoxicity: Benzo[d]oxazole-thioether derivatives () show potent HepG2 cytotoxicity, suggesting that electron-withdrawing groups (e.g., Cl) enhance activity. The target compound’s thiophene-quinoline system may synergize with benzo[d]oxazole to improve tumor selectivity .
- Synthetic Feasibility: Quinoline-4-carboxamide derivatives are typically synthesized via HATU/DIPEA-mediated coupling (), a method applicable to the target compound. Yield optimization (e.g., 8% in ) remains a challenge .
- Kinase Inhibition: Piperazine-substituted analogues () highlight the role of flexible side chains in kinase binding. The rigid quinoline-thiophene core may favor ATP-competitive inhibition in kinases like EGFR or VEGFR .
Q & A
Q. What are the common synthetic routes for preparing N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide?
The synthesis typically involves coupling reactions between quinoline-4-carboxylic acid derivatives and substituted benzoxazole- or thiophene-containing amines. For example, carbodiimide-based coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with N-methylmorpholine (NMM) as a base facilitate amide bond formation . Precursor preparation may require oxidative functionalization of thiophene or benzo[d]oxazole moieties using reagents like NaIO4/RuO2·H2O in mixed solvents (e.g., CCl4/MeCN) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent integration, particularly for distinguishing quinoline, thiophene, and benzoxazole proton environments .
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis (e.g., ESI-MS for adduct identification) .
- High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., MeCN/H2O with 0.1% TFA) for purity assessment .
Q. How can researchers address solubility challenges during in vitro assays?
The compound’s poor aqueous solubility (common for aromatic heterocycles) can be mitigated using DMSO as a stock solvent, followed by dilution in buffered solutions containing surfactants (e.g., Tween-80) or cyclodextrins. Stability in organic solvents (e.g., MeOH, DMF) should be verified via HPLC to avoid degradation .
Advanced Research Questions
Q. What strategies optimize reaction yields for derivatives with similar scaffolds?
- Reagent selection : Use of PyBOP over DCC (dicyclohexylcarbodiimide) reduces side reactions in amide coupling .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, but post-synthesis purification via column chromatography (silica gel, CH2Cl2/MeOH gradients) is critical .
- Temperature control : Room-temperature reactions minimize decomposition of thermally sensitive intermediates (e.g., thiophene derivatives) .
Q. How do structural modifications influence biological activity?
Computational studies on analogous quinoline-4-carboxamides reveal that:
- Electron-withdrawing groups (e.g., halogens) on the benzoxazole ring enhance target binding affinity by modulating electron density .
- Substituents on the thiophene moiety (e.g., methyl groups) improve metabolic stability by reducing oxidative susceptibility .
- Molecular docking and QSAR (quantitative structure-activity relationship) models can prioritize substituents for synthesis .
Q. How should researchers resolve contradictions in stability data for related compounds?
For example, if a derivative shows instability in DMSO but stability in MeCN:
- Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring.
- Use DFT (density functional theory) calculations to identify degradation-prone functional groups (e.g., hydrazone linkages) .
- Cross-validate findings with spectroscopic data (e.g., IR for carbonyl stability) .
Q. What methodologies are recommended for studying structure-activity relationships (SAR)?
- In vitro screening : Use standardized assays (e.g., MIC for antimicrobial activity, IC50 for enzyme inhibition) with positive controls (e.g., isoniazid for antitubercular studies) .
- Computational tools : Combine molecular docking (AutoDock, Schrodinger Suite) and MD (molecular dynamics) simulations to predict binding modes and residence times .
- Metabolic profiling : LC-MS/MS to identify major metabolites and guide structural optimization .
Data Interpretation and Validation
Q. How to validate computational predictions against experimental results?
- Compare calculated logP (e.g., via ChemAxon) with experimental logP values from shake-flask assays .
- Validate docking scores (e.g., Glide SP scores) with experimental IC50 values using linear regression analysis. Discrepancies >1 log unit warrant re-evaluation of force field parameters .
Q. What are common pitfalls in interpreting NMR spectra for this compound?
- Signal splitting : Overlapping peaks from quinoline C8-H and benzoxazole protons can be resolved via 2D NMR (COSY, HSQC) .
- Solvent artifacts : DMSO-d6 may obscure NH protons; use D2O exchange or DMF-d7 for clarity .
Pharmacological and Mechanistic Studies
Q. What in vitro models are suitable for evaluating antitubercular activity?
Q. How to identify potential molecular targets?
Q. What approaches assess ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
